molecular formula C10H11FN2O2 B6748438 N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide

N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide

Cat. No.: B6748438
M. Wt: 210.20 g/mol
InChI Key: AKEXVEFOAFJRGY-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide: is a chemical compound that features a fluorinated pyridine ring and an oxetane moiety. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as minimizing waste and using environmentally benign solvents, are often applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Biology and Medicine: In biological research, this compound is studied for its potential as a drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it a candidate for further investigation in drug discovery .

Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals. Its stability and reactivity profile are advantageous in various industrial applications .

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The oxetane ring may also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interactions with biological molecules .

Comparison with Similar Compounds

  • Bis((5-fluoropyridin-3-yl)methyl)amine
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • (3-Fluoropyridin-4-yl)methanol
  • 5-Amino-2-fluoropyridine

Uniqueness: N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide is unique due to the combination of a fluorinated pyridine ring and an oxetane moiety. This structural combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds. The presence of both fluorine and oxetane groups can enhance the compound’s stability, reactivity, and potential biological activity .

Properties

IUPAC Name

N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-10(5-15-6-10)9(14)13-8-2-7(11)3-12-4-8/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEXVEFOAFJRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)NC2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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